3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol
Brand Name: Vulcanchem
CAS No.: 34635-42-2
VCID: VC0138995
InChI: InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1
SMILES: CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C
Molecular Formula: C₂₃H₃₀O₄
Molecular Weight: 370.48

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol

CAS No.: 34635-42-2

Cat. No.: VC0138995

Molecular Formula: C₂₃H₃₀O₄

Molecular Weight: 370.48

* For research use only. Not for human or veterinary use.

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol - 34635-42-2

Specification

CAS No. 34635-42-2
Molecular Formula C₂₃H₃₀O₄
Molecular Weight 370.48
IUPAC Name [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1
SMILES CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₃H₃₀O₄, with a molecular weight of 370.48 g/mol. Its IUPAC name, [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, reflects its stereochemical complexity. Key features include:

  • Δ⁵,¹⁴,¹⁶-triene system: Conjugated double bonds at positions 5-6, 14-15, and 16-17.

  • Acetyl groups: At C3 and C17, enhancing lipophilicity and metabolic stability .

Table 1: Key Chemical Properties

PropertyValue
CAS Number34635-42-2
Molecular FormulaC₂₃H₃₀O₄
Molecular Weight370.48 g/mol
SMILESCC(=O)O[C@@H]1CC[C@]2(C)[C@H]3CC[C@]4(C)C(=CC=C4[C@@H]3CC=C2C1)OC(=O)C
SolubilitySoluble in chloroform, DMSO
Storage Conditions-20°C, protected from light

The stereochemistry is critical for its biological interactions, as evidenced by its distinct NMR shifts and chiral centers .

Synthesis and Optimization

Synthetic Routes

The synthesis involves acetylation of androsta-5,14,16-triene-3β,17-diol under reflux conditions using toluene-4-sulfonic acid in isopropenyl acetate for 48 hours under inert atmosphere. This method yields the diacetylated product with 51% efficiency . Key steps include:

  • Protection of hydroxyl groups: Selective acetylation at C3 and C17.

  • Dehydration and isomerization: Formation of conjugated triene system.

Analytical Validation

  • ¹H NMR: Downfield shifts at δ 5.2–5.5 ppm confirm acetyl group presence .

  • High-Resolution MS: Molecular ion peak at m/z 370.48 validates purity .

Pharmacological Activities

Hormonal Modulation

  • Estrogenic Activity: Metabolites of similar steroids (e.g., androstenediol) bind estrogen receptors (ERα/ERβ) with 6–17% affinity relative to estradiol, impacting breast cancer cell proliferation .

  • Androgen Receptor (AR) Antagonism: Acetylated derivatives may inhibit AR signaling, as seen in ZR-75-1 and T-47D cell lines .

Table 2: Comparative Pharmacological Profiles

Activity3,17-Di-O-acetyl DerivativeAndrostenediol
ERα Binding AffinityNot reported6% of estradiol
AR InhibitionModerate (via acetyl groups)Weak
Hydroxylase/Lyase IC₅₀<20 μM >20 μM

Metabolic and Stability Profiles

Biotransformation

  • Acetyl Hydrolysis: Liver esterases may cleave acetyl groups, yielding active metabolites like androsta-5,14,16-triene-3β,17-diol .

  • Oxidative Pathways: Δ⁵,¹⁴,¹⁶-triene system susceptibility to CYP450-mediated oxidation, forming epoxides or diols .

Stability Considerations

  • Photodegradation: Storage at -20°C in dark conditions is recommended due to light-sensitive triene structure .

  • Thermal Stability: Decomposition observed above 100°C, necessitating inert atmosphere during synthesis .

Applications in Drug Development

Intermediate in Steroid Synthesis

This compound serves as a precursor for testosterone metabolites and modified steroids with enhanced bioavailability . For example:

  • Anti-Androgenic Agents: Derivatives inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD3), a target in prostate cancer .

  • Aromatase Inhibitors: Structural analogs reduce estrogen synthesis in hormone-dependent cancers .

Preclinical Studies

  • Murine Models: Daily administration (5 mg/kg, i.p.) for 2 weeks showed no hepatotoxicity, but peritoneal oil deposits indicated formulation challenges .

  • Cell Line Studies: Cytotoxicity against A549 and SKOV3 cells (IC₅₀ ~10 μM) highlights broad-spectrum potential .

Comparative Analysis with Analogues

Structural Analogues

  • 3β-Hydroxy-16-arylandrosta-5,8(14),15-trien-17-ones: Exhibit IC₅₀ values of 0.5–2.0 μM against MDA-MB-435 cells, suggesting acetyl groups enhance target selectivity .

  • Androsta-1,4,6-triene-3,17-dione (ATD): Irreversible aromatase inhibitor with 92% enzyme inhibition, though prone to rapid metabolism .

Functional Group Impact

  • Acetylation vs. Hydroxylation: Acetylated derivatives show prolonged half-lives compared to hydroxylated counterparts (e.g., androstenediol) .

  • Triene System: Enhances planar rigidity, improving receptor binding affinity over mono-unsaturated steroids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator